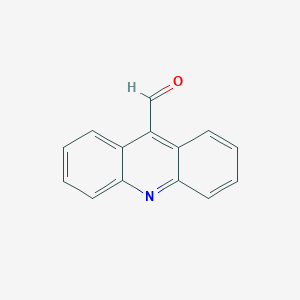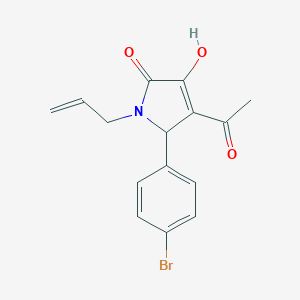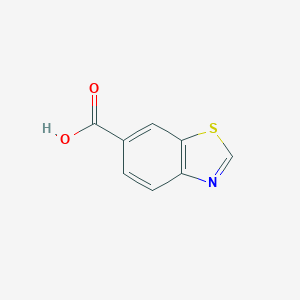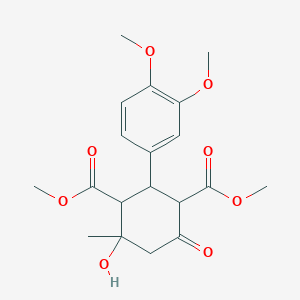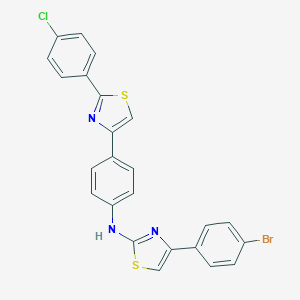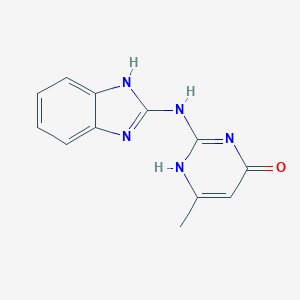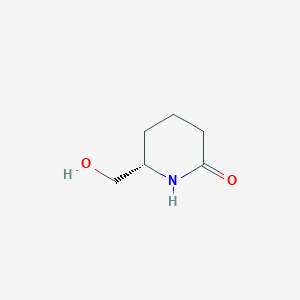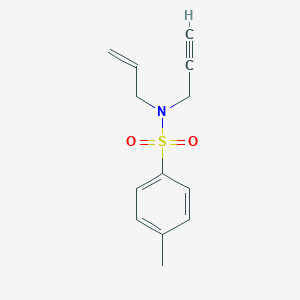
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.
科学的研究の応用
DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.
生化学的および生理学的効果
DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.
将来の方向性
There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.
合成法
DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.
特性
CAS番号 |
6295-41-6 |
|---|---|
製品名 |
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene |
分子式 |
C14H10Cl4S |
分子量 |
352.1 g/mol |
IUPAC名 |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
InChIキー |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
6295-41-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



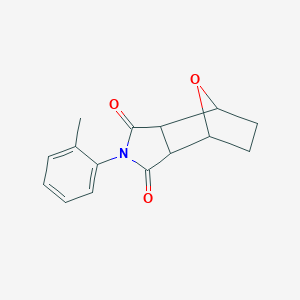
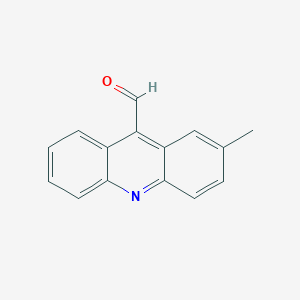
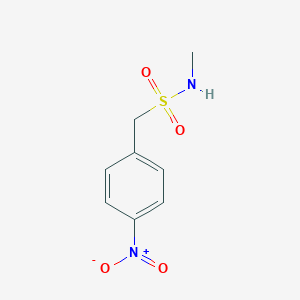
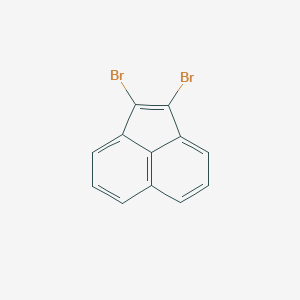
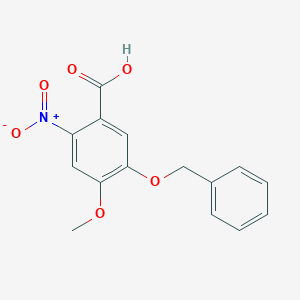
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
